

# Understanding the chemical structure and properties of Seclidemstat mesylate

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |  |  |
|----------------------|-----------------------|-----------|--|--|
| Compound Name:       | Seclidemstat mesylate |           |  |  |
| Cat. No.:            | B8210197              | Get Quote |  |  |

An In-Depth Technical Guide to **Seclidemstat Mesylate** 

## Introduction

Seclidemstat (formerly SP-2577) is a potent, orally bioavailable, and reversible noncompetitive inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3][4] LSD1 is a key enzyme implicated in the development and progression of various cancers, making it a prime target for therapeutic intervention.[5][6] Seclidemstat is currently under investigation in clinical trials for the treatment of various malignancies, including Ewing sarcoma, advanced solid tumors, and hematologic cancers.[5][7][8] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to **Seclidemstat mesylate**.

# **Chemical Structure and Physicochemical Properties**

Seclidemstat is administered as a mesylate salt.[1][9] The chemical properties of both the base compound and its mesylate form are detailed below.

### **Chemical Structure**

Seclidemstat



| Property          | Value                                                                                                  |
|-------------------|--------------------------------------------------------------------------------------------------------|
| IUPAC Name        | N'-[(1E)-1-(5-chloro-2-hydroxyphenyl)ethylidene]-3-[(4-methylpiperazin-1-yl)sulfonyl]benzohydrazide[9] |
| Molecular Formula | C <sub>20</sub> H <sub>23</sub> CIN <sub>4</sub> O <sub>4</sub> S[3][4][10]                            |
| Molecular Weight  | 450.94 g/mol [2][3]                                                                                    |
| CAS Number        | 1423715-37-0[2][3][10]                                                                                 |
| SMILES            | CN1CCN(CC1)S(=O)<br>(=O)C1=CC=CC(=C1)C(=O)NN=C(C)C1=C(O)<br>C=CC(CI)=C1[9]                             |
| InChl Key         | MVSQDUZRRVBYLA-HYARGMPZSA-N[10]                                                                        |

#### **Seclidemstat Mesylate**

| Property          | Value                              |
|-------------------|------------------------------------|
| Synonyms          | SP-2577 mesylate[1][9]             |
| Molecular Formula | C21H27CIN4O7S2[9]                  |
| Molecular Weight  | 547.04 g/mol [9]                   |
| CAS Number        | 2044953-70-8[9][10]                |
| InChI Key         | JIPBQMGGMHCGBW-CWUUNJJBSA-N[9][10] |

# **Physicochemical Properties**



| Property               | Value                         | Source |
|------------------------|-------------------------------|--------|
| Solubility             | DMSO: 90 mg/mL (199.58<br>mM) | [2]    |
| Water: Insoluble       | [2]                           |        |
| Ethanol: Insoluble     | [2]                           | _      |
| logP                   | 2.66                          | [9]    |
| pKa (Strongest Acidic) | 9.71                          | [9]    |
| pKa (Strongest Basic)  | 6.55                          | [9]    |
| Polar Surface Area     | 102.31 Ų                      | [9]    |

### **Mechanism of Action**

Seclidemstat functions as a potent inhibitor of LSD1, an enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[4] By inhibiting LSD1, Seclidemstat alters gene expression patterns that are critical for cancer cell proliferation and survival.[3]

The primary mechanism involves the inhibition of LSD1's demethylase activity, which leads to an increase in H3K4 methylation. This, in turn, enhances the expression of tumor suppressor genes.[4] Additionally, LSD1 inhibition promotes H3K9 methylation, which decreases the transcription of tumor-promoting genes.[4] Seclidemstat is a noncompetitive and reversible inhibitor with a Ki of 31 nM.[1]

Recent studies have also highlighted an immunomodulatory role for Seclidemstat. In certain cancer cell lines, such as small cell carcinoma of the ovary, hypercalcemic type (SCCOHT), Seclidemstat treatment has been shown to promote the expression of endogenous retroviruses (ERVs) and activate the IFN $\beta$  pathway.[1][2] This can lead to an enhanced anti-tumor immune response. Furthermore, Seclidemstat has been observed to promote the expression of PD-L1 in some cancer cells, suggesting potential synergy with immune checkpoint inhibitors.[1][2]





Click to download full resolution via product page

Mechanism of action of Seclidemstat.

# **Preclinical Data and Experimental Protocols**

Seclidemstat has demonstrated significant anti-tumor activity in various preclinical models.

# **In Vitro Activity**

The potency of Seclidemstat has been evaluated across a range of cancer cell lines, with IC<sub>50</sub> values indicating its efficacy.



| Parameter       | Value             | Cell Lines/Conditions                                                |
|-----------------|-------------------|----------------------------------------------------------------------|
| IC50            | 13 nM             | LSD1/KDM1A enzymatic assay[1][2]                                     |
| IC50 (72 hours) | 0.013 to 2.819 μM | SWI/SNF-mutated tumor cells<br>(e.g., COV434, BIN67,<br>SCCOHT-1)[1] |

A representative experimental protocol for assessing the in vitro efficacy of Seclidemstat is outlined below.

Protocol: Cell Proliferation Assay

- Cell Culture: Cancer cell lines (e.g., SCCOHT, Ewing sarcoma) are seeded in 96-well plates at a density of  $3 \times 10^3$  to  $5 \times 10^3$  cells per well and allowed to adhere overnight.
- Drug Treatment: Cells are treated with a serial dilution of Seclidemstat (e.g., 0.001 to 10  $\mu$ M) or vehicle control (DMSO).
- Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Viability Assessment: Cell viability is determined using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.
- Data Analysis: The luminescence or absorbance values are normalized to the vehicle-treated control wells. IC<sub>50</sub> values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).





Click to download full resolution via product page

A typical workflow for in vitro cell proliferation assays.

## In Vivo Activity

In vivo studies using pediatric sarcoma xenograft models have shown that Seclidemstat can significantly inhibit tumor growth.[6] For instance, a dose of 100 mg/kg/day for 28 days resulted in statistically significant growth inhibition in a majority of Ewing sarcoma, rhabdomyosarcoma, and osteosarcoma xenografts.[6]

# **Clinical Development**

Seclidemstat is being evaluated in several Phase 1/2 clinical trials for various cancers.



| Trial ID    | Cancers<br>Studied                                                         | Phase | Status (as of late 2023) | Key<br>Findings/Obje<br>ctives                                                                                                                                                                           |
|-------------|----------------------------------------------------------------------------|-------|--------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| NCT03600649 | Relapsed/Refract<br>ory Ewing<br>Sarcoma and<br>Ewing-related<br>Sarcomas  | 1/2   | Recruiting               | To evaluate safety, tolerability, MTD, and anti-tumor activity of Seclidemstat as a single agent and in combination with topotecan and cyclophosphamid e.[11]                                            |
| NCT04734990 | Myelodysplastic Syndromes (MDS) and Chronic Myelomonocytic Leukemia (CMML) | 1/2   | Recruiting               | To evaluate the safety and efficacy of Seclidemstat in combination with azacitidine.[7] [12] A partial clinical hold was placed following a grade 4 adverse event but has since been addressed. [12][13] |
| NCT03895684 | Advanced Solid Tumors (including prostate, breast, and ovarian cancers)    | 1     | Completed                | Demonstrated a manageable safety profile and preliminary evidence of drug activity, with several patients                                                                                                |



achieving stable disease.[14]

In a study involving patients with relapsed/refractory Ewing sarcoma, Seclidemstat, in combination with topotecan and cyclophosphamide, showed a 60% disease control rate and a median time to tumor progression of 7.4 months for first-relapse patients.[13] For patients with MDS and CMML, the combination of Seclidemstat and azacitidine resulted in a 50% overall response rate in evaluable patients, with manageable adverse events.[12]

### Conclusion

**Seclidemstat mesylate** is a promising novel therapeutic agent that targets the epigenetic regulator LSD1. Its dual mechanism of action, involving both direct anti-proliferative effects and potential immunomodulatory activities, makes it a compelling candidate for cancer therapy. Preclinical data have consistently demonstrated its anti-tumor efficacy, and ongoing clinical trials are beginning to establish its safety and preliminary efficacy in a range of difficult-to-treat cancers. Further research will be crucial to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this innovative treatment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Seclidemstat Wikipedia [en.wikipedia.org]
- 4. Seclidemstat | C20H23CIN4O4S | CID 135565033 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Salarius Completes Dose-Escalation Stage of Phase 1/2 Clinical Trial in Relapsed and Refractory Ewing Sarcoma Patients, Initiates Expansion Stage in Ewing and Ewing-Related Sarcoma Patients | Salarius Pharmaceuticals, Inc. [investors.salariuspharma.com]



- 6. In vivo evaluation of the Lysine-Specific Demethylase (KDM1A/LSD1) inhibitor SP-2577 (Seclidemstat) against Pediatric Sarcoma preclinical models - A report from the Pediatric Preclinical Testing Consortium (PPTC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Seclidemstat mesylate Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 8. Salarius Pharmaceuticals Announces New Clinical Trial to Study Seclidemstat in Hematologic Cancers BioSpace [biospace.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. FDA Removes Partial Clinical Hold on Salarius Pharmaceuticals' Phase 1/2 Clinical Trial with Seclidemstat in Patients with Ewing Sarcoma | Salarius Pharmaceuticals, Inc. [investors.salariuspharma.com]
- 14. Phase 1 Trial of the LSD1 Inhibitor SP-2577 (Seclidemstat) in Patients With Advanced Solid Tumors [clin.larvol.com]
- To cite this document: BenchChem. [Understanding the chemical structure and properties of Seclidemstat mesylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8210197#understanding-the-chemical-structure-and-properties-of-seclidemstat-mesylate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com